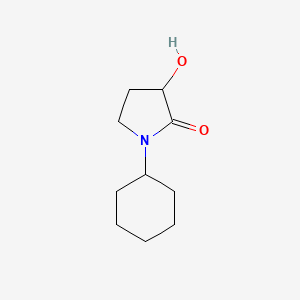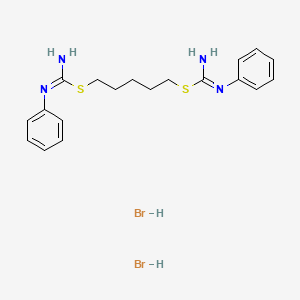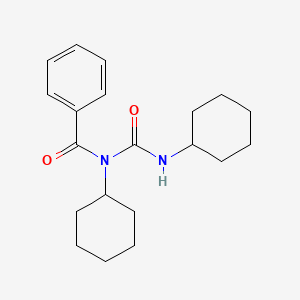
N-Benzoyl-N,N'-dicyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-N,N’-dicyclohexylurea is an organic compound that is commonly used in organic synthesis. It is a derivative of urea and is known for its role in various chemical reactions, particularly in the formation of esters and amides. This compound is often utilized as a reagent in organic chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzoyl-N,N’-dicyclohexylurea is typically synthesized through the condensation reaction of benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction proceeds under mild conditions and results in the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the synthesis of N-Benzoyl-N,N’-dicyclohexylurea follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and catalysts helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-N,N’-dicyclohexylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving N-Benzoyl-N,N’-dicyclohexylurea include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of urea derivatives with different functional groups.
Applications De Recherche Scientifique
N-Benzoyl-N,N’-dicyclohexylurea has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-Benzoyl-N,N’-dicyclohexylurea involves its ability to act as a dehydrating agent in chemical reactions. It facilitates the formation of esters and amides by promoting the removal of water molecules from the reactants. The compound’s molecular structure allows it to interact with various substrates, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dicyclohexylurea: A closely related compound that is also used as a reagent in organic synthesis.
N-Benzoyl-N,N’-dicyclohexyl-N-3,5-dinitrobenzoylurea: Another derivative with similar properties but different functional groups.
Uniqueness
N-Benzoyl-N,N’-dicyclohexylurea is unique due to its specific benzoyl group, which imparts distinct reactivity and stability compared to other urea derivatives. Its ability to act as a dehydrating agent in esterification and amidation reactions makes it particularly valuable in organic synthesis.
Propriétés
Numéro CAS |
3080-42-0 |
|---|---|
Formule moléculaire |
C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H28N2O2/c23-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,21,24) |
Clé InChI |
OXHQJTMLYJFMCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


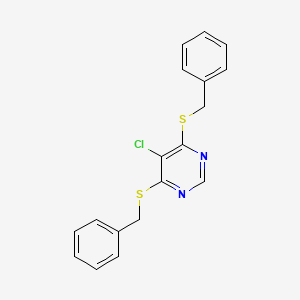
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
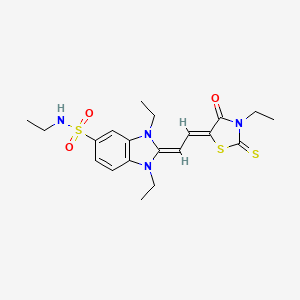
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
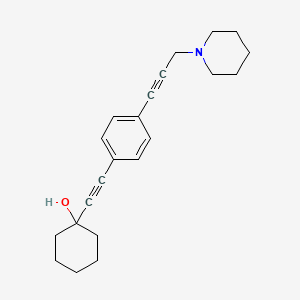

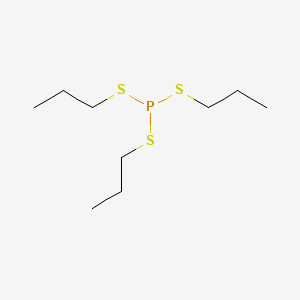

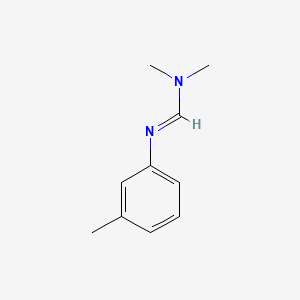
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
